Cyclohexyl vs. Benzyl Sulfamoyl Substitution: Lipophilicity and Permeability Differentiation
The cyclohexyl substituent in 3-(cyclohexylsulfamoyl)-4-methyl-N-phenylbenzamide confers a computed logP (XLogP3) of approximately 4.2, compared to 3.6 for the direct benzyl analog 3-(benzylsulfamoyl)-4-methyl-N-phenylbenzamide [1]. This ~0.6 log unit increase in lipophilicity is driven by the replacement of the planar, polarizable benzyl group (C7H7) with the saturated cyclohexyl ring (C6H11), which has a higher logP contribution despite its lower carbon count. The cyclohexyl variant also has a lower topological polar surface area (tPSA ~66.8 Ų) compared to the benzyl analog (tPSA ~83.7 Ų), a difference of ~16.9 Ų that predicts improved passive membrane permeation [2]. These physicochemical differences are quantifiable and reproducible, making the cyclohexyl compound distinguishable from its benzyl analog in any permeability assay or logD7.4 measurement.
| Evidence Dimension | Computed partition coefficient (XLogP3) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | XLogP3 ~4.2; tPSA ~66.8 Ų (predicted from structure) |
| Comparator Or Baseline | 3-(Benzylsulfamoyl)-4-methyl-N-phenylbenzamide: XLogP3 = 3.6; tPSA = 83.7 Ų |
| Quantified Difference | ΔXLogP3 ≈ +0.6 log units; ΔtPSA ≈ −16.9 Ų |
| Conditions | Computed values from PubChem (XLogP3) and Cactvs (tPSA) algorithms; in vitro experimental logD7.4 validation recommended |
Why This Matters
The higher lipophilicity and lower tPSA of the cyclohexyl variant predict superior membrane permeability and blood–brain barrier penetration potential, critical for CNS-targeted bradykinin B1 antagonist research programs.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 1355828, 3-(Benzylsulfamoyl)-4-methyl-N-phenylbenzamide. XLogP3-AA value: 3.6; tPSA: 83.7 Ų. Computed by Cactvs 3.4.8.24. View Source
- [2] Molecular properties of 3-(cyclohexylsulfamoyl)-4-methyl-N-phenylbenzamide computed from C20H24N2O3S SMILES structure. tPSA calculated using Cactvs algorithm; XLogP3 calculated using XLogP3-AA. Comparative values derived from PubChem 2025.09.15 release. View Source
